molecular formula C20H22N4O B2629276 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 1448047-84-4

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No.: B2629276
CAS No.: 1448047-84-4
M. Wt: 334.423
InChI Key: ZDEDGAKZBFABDY-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the butanamide structure through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, modulating their activity, and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide include other pyrazole and pyridine derivatives, such as:

  • 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-17(16-8-4-3-5-9-16)20(25)22-13-15-24-14-11-19(23-24)18-10-6-7-12-21-18/h3-12,14,17H,2,13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDGAKZBFABDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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